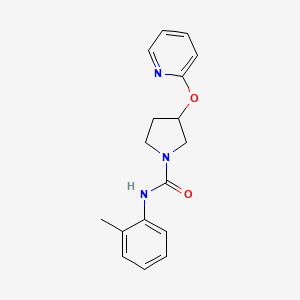

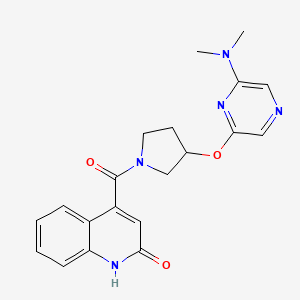

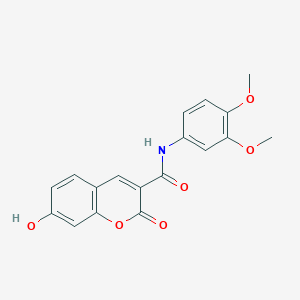

![molecular formula C19H17N3O3S B2517880 N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide CAS No. 693240-77-6](/img/structure/B2517880.png)

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide and its derivatives involves multi-step reactions. Initially, phenyl acetic acid is converted into an ester, followed by hydrazide formation, and cyclization in the presence of carbon disulfide to yield a 5-benzyl-1,3,4-oxadiazole-2-thiol . Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring the 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to obtain the target compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectral techniques. These include Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ((1)H-NMR) . The presence of the furan ring and the cyano group in the molecular structure is indicative of the potential for diverse chemical reactivity and biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions. For instance, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives can react with pyridinecarbaldehydes and 5-arylfurfural to form 5-heterylidene derivatives . Additionally, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide leads to a Beckmann-type rearrangement, resulting in the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the oxadiazole ring and the sulfanyl group contributes to the compounds' potential biological activities. The synthesized compounds exhibit varying degrees of activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), with some showing significant activity against acetylcholinesterase . Moreover, they have been screened for antimicrobial and hemolytic activity, with several compounds demonstrating activity against selected microbial species . The anticancer activity of these compounds has also been evaluated, with some showing potent and selective cytotoxic effects against leukemia cell lines .

科学的研究の応用

Synthesis and Anticancer Activity

Research has shown that derivatives of acetamide, particularly those involving cyano and furanyl groups, have been synthesized and tested for their anticancer activities. For instance, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides have demonstrated potent and selective cytotoxic effects against leukemia cell lines, suggesting potential applications of similar compounds in anticancer drug development (Horishny et al., 2021).

Antimicrobial Applications

Compounds incorporating elements of the queried chemical structure have been evaluated for their antimicrobial properties. For example, new fused thiazolo[3,2-b]triazine derivatives have been synthesized and assessed for their antimicrobial activity against various bacterial and fungal strains, indicating the potential use of similar compounds in developing new antimicrobial agents (El-Shehry et al., 2020).

Heterocyclic Chemistry

Research into the synthesis of heterocycles via sulphenylation of unsaturated amides has led to the development of novel compounds with potential applications in drug discovery and material science. This includes the generation of cyclic products such as 4,5-dihydro-1,3-oxazoles and 5,6-dihydro-4H-1,3-oxazines, showcasing the diverse chemical reactivity and potential applicability of compounds with similar structural motifs in creating complex chemical entities (Samii et al., 1987).

Antitumor Activity

Similar acetamide derivatives have been explored for their antitumor activities, with certain compounds showing promising inhibitory effects on different cancer cell lines. This underscores the importance of structural modification in acetamide derivatives for enhancing biological activities and potentially developing new antitumor drugs (Albratty et al., 2017).

特性

IUPAC Name |

N-benzyl-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c20-10-15-14(16-7-4-8-25-16)9-17(23)22-19(15)26-12-18(24)21-11-13-5-2-1-3-6-13/h1-8,14H,9,11-12H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKYTBZRYFGYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

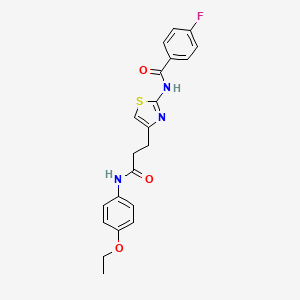

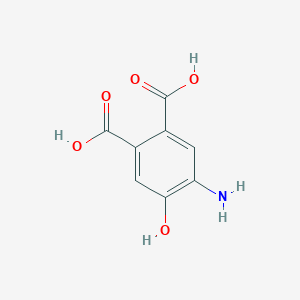

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2517802.png)

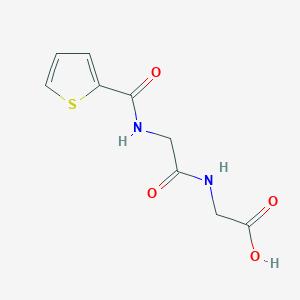

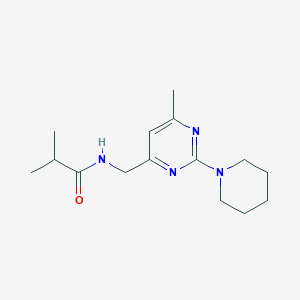

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2517805.png)

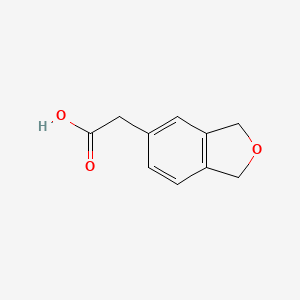

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)

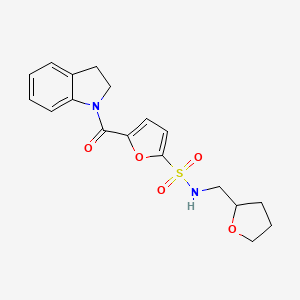

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)